N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-27-18-3-5-19(6-4-18)29(25,26)23-11-8-15(9-12-23)21(24)22-17-2-7-20-16(14-17)10-13-28-20/h2-7,10,13-15H,8-9,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXHFTDTIQYNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is esterified to its methyl ester using thionyl chloride (SOCl₂) in methanol, yielding methyl piperidine-4-carboxylate (89% yield). This step prevents unwanted side reactions during subsequent sulfonylation.
Sulfonylation of the Piperidine Nitrogen
The methyl ester reacts with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). After 12 hours, the product methyl 1-(4-methoxybenzenesulfonyl)piperidine-4-carboxylate is isolated via column chromatography (76% yield).
Ester Hydrolysis
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 6 hours, yielding the carboxylic acid derivative (92% yield).
Amide Bond Formation with 5-Amino-1-Benzothiophene
Activation of the Carboxylic Acid
The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in DCM, forming the N-hydroxysuccinimide ester intermediate.
Coupling with 5-Amino-1-Benzothiophene
The activated ester reacts with 5-amino-1-benzothiophene in dimethylformamide (DMF) at room temperature for 24 hours. Purification via preparative HPLC (C-18 column, 5 mM NH₄HCO₃/MeCN gradient) affords the final product (68% yield).
Alternative Synthetic Routes
Direct Sulfonylation of Preformed Amide
An alternative approach involves coupling piperidine-4-carboxylic acid with 5-amino-1-benzothiophene first, followed by sulfonylation. However, this method suffers from lower yields (43%) due to steric hindrance during sulfonylation.
Microwave-Assisted Amidation
Using microwave irradiation (100°C, 30 minutes) with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent improves reaction efficiency (82% yield).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, benzothiophene-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.42–3.38 (m, 4H, piperidine-H), 2.91 (t, J = 12.0 Hz, 2H), 2.18–2.10 (m, 1H), 1.92–1.85 (m, 2H).
- ¹³C NMR : 172.8 (C=O), 163.2 (SO₂), 142.1–112.7 (aromatic carbons), 55.2 (OCH₃), 48.3–42.1 (piperidine carbons).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Sulfonylation Efficiency
Triethylamine proved superior to pyridine as a base, minimizing side-product formation. Elevated temperatures (>40°C) led to decomposition, necessitating room-temperature reactions.
Amidation Solvent Screening
DMF outperformed THF and acetonitrile in solubilizing both the activated ester and the amine, achieving 68% yield versus <50% in other solvents.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing HATU with ethylcarbodiimide hydrochloride (EDCl) reduces costs by 60% with minimal yield impact (65% vs. 68%).
Green Chemistry Metrics
- Process Mass Intensity (PMI) : 32 (improved to 28 via solvent recycling).
- E-Factor : 18.7 (organic waste minimized via aqueous workups).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the carboxamide group or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiophene or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key features of the target compound and its analogs:
Key Observations
Sulfonamide Group : The 4-methoxybenzenesulfonyl group is shared with the pyrazole derivative (), which demonstrates antibacterial activity. This suggests sulfonamide groups may enhance antimicrobial properties through target binding or solubility .
Piperidine-4-Carboxamide : Present in both the target compound and Compound 118 (), this motif is critical for enzyme inhibition (e.g., mPGES-1), likely due to hydrogen bonding with catalytic residues .
Benzothiophene vs. Benzimidazole/Pyrazole : The benzothiophene moiety in the target compound and ’s analog may influence lipophilicity and membrane penetration compared to nitrogen-rich heterocycles (e.g., benzimidazole in Compound 118) .
Chain Flexibility : The butanamide chain in ’s compound vs. the rigid piperidine ring in the target highlights how backbone flexibility impacts pharmacokinetics. Piperidine derivatives often exhibit improved metabolic stability .
Biological Activity
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a benzothiophene moiety and a methoxybenzenesulfonyl group. Its structure can be represented as follows:
This complex structure contributes to its biological activity through multiple mechanisms of action.
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For example, a related series of piperidine derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Moderate |
| 7m | Bacillus subtilis | Strong |
| 7n | Escherichia coli | Weak |
The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies reveal that certain derivatives possess significant inhibitory effects, with IC50 values indicating their potency:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 7p | Acetylcholinesterase (AChE) | 0.63 ± 0.001 |
| 7r | Urease | 2.14 ± 0.003 |
These findings suggest that the compound may have applications in treating conditions like Alzheimer's disease and urinary tract infections .
3. Anticancer Potential
The benzothiophene and piperidine moieties are known for their anticancer properties. Research indicates that compounds bearing these structures can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival .
Case Studies
Case Study 1: Antibacterial Screening
In a study assessing the antibacterial efficacy of synthesized piperidine derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound had comparable activity to known antibiotics, suggesting its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects on AChE revealed that the compound significantly reduced enzyme activity in vitro, demonstrating promise for neuroprotective applications. The binding affinity was confirmed through molecular docking studies, which illustrated favorable interactions with the active site of AChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
